molecular formula C12H20N4O2S2 B12269449 1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B12269449
M. Wt: 316.4 g/mol
InChI Key: MHIJIIJDRSOUGU-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a cyclopropanesulfonyl group and a 1,2,4-thiadiazolyl group, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the cyclopropanesulfonyl and 1,2,4-thiadiazolyl groups. Common synthetic routes include:

    Cyclopropanesulfonylation: This step involves the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the cyclopropanesulfonyl-substituted piperazine.

    Thiadiazole Formation: The 1,2,4-thiadiazolyl group can be introduced through the reaction of the cyclopropanesulfonyl-substituted piperazine with a suitable thiadiazole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
  • 1-(Cyclopropanesulfonyl)-3-[1-(propan-2-yl)-1H-imidazol-2-yl]piperidine

Uniqueness

1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine stands out due to its unique combination of a cyclopropanesulfonyl group and a 1,2,4-thiadiazolyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H20N4O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

5-(4-cyclopropylsulfonylpiperazin-1-yl)-3-propan-2-yl-1,2,4-thiadiazole

InChI

InChI=1S/C12H20N4O2S2/c1-9(2)11-13-12(19-14-11)15-5-7-16(8-6-15)20(17,18)10-3-4-10/h9-10H,3-8H2,1-2H3

InChI Key

MHIJIIJDRSOUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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